{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid
Description
The compound {[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid features a carbazole core substituted at the 9-position with a 3-nitrobenzenesulfonyl group and at the 2-position with an acetic acid moiety via an ether linkage. Its structure combines aromatic, sulfonyl, and carboxylic acid functionalities, which may confer unique electronic, solubility, and coordination properties.
Properties
CAS No. |
920982-30-5 |
|---|---|
Molecular Formula |
C20H14N2O7S |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
2-[9-(3-nitrophenyl)sulfonylcarbazol-2-yl]oxyacetic acid |
InChI |
InChI=1S/C20H14N2O7S/c23-20(24)12-29-14-8-9-17-16-6-1-2-7-18(16)21(19(17)11-14)30(27,28)15-5-3-4-13(10-15)22(25)26/h1-11H,12H2,(H,23,24) |
InChI Key |
UWDXUXSHFXKFMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid typically involves multiple steps, starting with the preparation of the carbazole core. The carbazole is then functionalized with a nitrobenzene sulfonyl group through a sulfonation reaction. Finally, the acetic acid moiety is introduced via an esterification or etherification reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Advanced techniques such as microwave-assisted synthesis or catalytic processes may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the acetic acid moiety can produce various esters or ethers.
Scientific Research Applications
{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of {[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid involves its interaction with specific molecular targets. The nitrobenzene sulfonyl group may interact with enzymes or receptors, modulating their activity. The carbazole core can intercalate with DNA or proteins, affecting their function. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Notes:
- Propyl Group (CAS 329778-27-0) : A para-propyl substituent introduces hydrophobicity, likely reducing aqueous solubility compared to the nitro analog.
- Fluoro and Methylamino (CAS 844639-57-2): The fluorine atom’s electronegativity and the tetrahydrocarbazole core may alter electronic distribution and conformational flexibility.
- Methoxy (CAS 1955532-01-0) : The electron-donating methoxy group could decrease acetic acid acidity, reducing chelation efficiency.
Physicochemical Properties and Reactivity
- Solubility : The nitro group’s polarity may improve aqueous solubility relative to hydrophobic substituents (e.g., propyl). Sulfonyl groups generally enhance solubility in polar solvents .
- Acidity : The nitro group’s electron-withdrawing effect likely lowers the pKa of the acetic acid group, favoring deprotonation and anion formation (-COO⁻), which is critical for metal ion binding (e.g., analogous to acetic acid-modified biochar’s uranium adsorption via -COO⁻ coordination ).
- Coordination Chemistry: Similar to ASBB’s monodentate uranium binding , the target compound’s acetic acid may act as a ligand for metal ions, with the nitro group stabilizing charge transfer complexes.
Biological Activity
{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid (CAS: 920982-30-5) is a compound of interest due to its potential biological activities. This article reviews its structure, synthesis, and biological properties, including case studies and research findings.
Chemical Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNOS
- Chemical Structure : The compound contains a carbazole core linked to a nitrobenzene sulfonyl group and an acetic acid moiety.
Synthesis
The synthesis of {[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid typically involves multi-step organic reactions, including:
- Formation of the carbazole derivative .
- Introduction of the nitrobenzene sulfonyl group .
- Attachment of the acetic acid moiety .
These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
Antiviral Activity
Recent studies have highlighted the antiviral potential of carbazole derivatives, including {[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid. In particular, compounds derived from carbazole structures have shown inhibitory effects against viruses such as SARS-CoV-2. Molecular docking studies indicated strong binding affinities to viral proteins, suggesting that modifications like those in this compound could enhance antiviral efficacy .
Anticancer Properties
Carbazole derivatives are known for their anticancer activities. Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. For instance, derivatives with sulfonyl groups have demonstrated enhanced cytotoxic effects against various cancer cell lines .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar compounds have shown activity against both bacterial and fungal strains, indicating that the presence of the nitrobenzene sulfonyl group may contribute to enhanced antimicrobial effects .
Case Study 1: Antiviral Efficacy
In a study evaluating antiviral compounds against SARS-CoV-2, derivatives similar to {[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid were tested for their binding affinities to key viral proteins. Results showed that certain derivatives exhibited binding energies comparable to established antiviral agents, suggesting their potential as therapeutic candidates .
Case Study 2: Anticancer Activity
A series of carbazole derivatives were synthesized and evaluated for their cytotoxicity against breast cancer cell lines. The study found that compounds with sulfonyl substituents significantly inhibited cell proliferation, with IC50 values indicating potent activity. This highlights the importance of structural modifications in enhancing biological activity .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
